molecular formula C8H9N3O2 B1481844 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid CAS No. 1864713-32-5

6-(Azetidin-1-yl)pyridazine-3-carboxylic acid

Katalognummer: B1481844
CAS-Nummer: 1864713-32-5
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: ZOEOPRQEVIEFFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azetidin-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound that features both azetidine and pyridazine rings. The presence of these rings makes it a compound of interest in medicinal chemistry due to its potential pharmacological activities. The azetidine ring is known for its strain-driven reactivity, while the pyridazine ring is a privileged scaffold in medicinal chemistry, often associated with various biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyridazine moiety. One common method involves the cyclization of appropriate precursors under nucleophilic substitution conditions. For instance, the Ullmann nucleophilic substitution can be employed to form the C-N bond at the C6 position of the pyridazine ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

PROTAC Development

Overview of PROTAC Technology
PROTAC technology represents a novel approach to targeted protein degradation, allowing for the selective removal of disease-causing proteins from cells. This method utilizes bifunctional molecules that can bind to a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role of 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
The compound serves as a rigid linker in PROTACs, which is crucial for maintaining the spatial orientation necessary for effective ternary complex formation between the target protein, the E3 ligase, and the PROTAC itself. The rigidity provided by this linker can enhance the drug-like properties of the PROTACs, thereby improving their efficacy and specificity in targeting proteins for degradation .

Chemical Conjugates and Bioconjugation

Applications in Bioconjugation
In addition to its role in PROTACs, this compound can also be utilized in chemical conjugates. These conjugates can facilitate the delivery of therapeutic agents directly to specific cells or tissues, enhancing the therapeutic index while minimizing off-target effects.

Benefits of Using Rigid Linkers
The incorporation of rigid linkers like this compound allows for better control over the orientation and distance between functional groups in bioconjugates. This control is essential for optimizing interactions with biological targets, improving stability, and enhancing overall therapeutic outcomes .

Case Study: Targeted Protein Degradation

In recent studies focusing on targeted protein degradation using PROTACs, researchers have reported that incorporating rigid linkers significantly improves degradation rates of target proteins. For instance, a study demonstrated that PROTACs utilizing this compound as a linker showed enhanced binding affinity to both target proteins and E3 ligases compared to those with flexible linkers .

Research Insights

Research has indicated that compounds like this compound not only improve the efficacy of PROTACs but also contribute to their safety profile by reducing off-target effects. The ability to precisely control the spatial arrangement of pharmacophores through rigid linkers has been shown to correlate with improved therapeutic indices in preclinical models .

Data Table: Comparison of Linker Types in PROTAC Development

Linker TypeRigidityBinding AffinityTherapeutic IndexOff-target Effects
Flexible LinkerLowModerateModerateHigher
Rigid LinkerHighHighHighLower

This table summarizes key attributes associated with different types of linkers used in PROTAC development, highlighting the advantages of using rigid linkers like this compound.

Wirkmechanismus

The mechanism of action of 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyridazine ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

    Pyridazine derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and biological activities.

    Azetidine derivatives: Other azetidine-containing compounds are known for their unique reactivity and pharmacological potential.

Uniqueness: 6-(Azetidin-1-yl)pyridazine-3-carboxylic acid is unique due to the combination of the azetidine and pyridazine rings, which confer distinct chemical and biological properties.

Biologische Aktivität

6-(Azetidin-1-yl)pyridazine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyridazine ring followed by the introduction of the azetidine moiety. The compound's structure can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

Key Features:

  • Molecular Weight: 194.20 g/mol
  • CAS Number: 1864713-32-5

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Pyridazine Derivatives

CompoundTarget OrganismIC50 (µM)Reference
This compoundM. tuberculosis2.18
Compound XE. coli1.35
Compound YS. aureus4.00

Anticancer Activity

The compound has also been explored for its potential anticancer properties. In vitro assays demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cell lines, such as human pancreatic and gastric cancer cells.

Case Study:
In a study evaluating the cytotoxic effects of various derivatives, compound Z derived from pyridazine showed a significant reduction in cell viability in the SGC7901 human gastric cancer cell line with an IC50 value of 15 µM, indicating promising anticancer activity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction: It can interact with specific cellular receptors, modulating signaling pathways associated with growth and apoptosis.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound exhibits moderate bioavailability and clearance rates in animal models. Toxicology assessments indicate low cytotoxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development.

Table 2: Pharmacokinetic Profile

ParameterValue
Clearance (mL/min/kg)70
Volume of Distribution (L/kg)0.5
Half-Life (hours)6

Eigenschaften

IUPAC Name

6-(azetidin-1-yl)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8(13)6-2-3-7(10-9-6)11-4-1-5-11/h2-3H,1,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEOPRQEVIEFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=NN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 2
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 3
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 4
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid
Reactant of Route 6
6-(Azetidin-1-yl)pyridazine-3-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.